molecular formula C5H10ClNO4 B13386516 3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride CAS No. 91588-23-7

3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride

Cat. No.: B13386516
CAS No.: 91588-23-7
M. Wt: 183.59 g/mol
InChI Key: SCGWHMHVOQPGLS-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9NO4. It is a derivative of amino acids and is known for its applications in various scientific fields. The compound is characterized by its amino group, methoxy group, and oxo group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride typically involves the esterification of amino acids. A general procedure includes dispersing the amino acid in methanol and adding thionyl chloride while cooling the dispersion in an ice-water bath . This method transforms the amino acid into its N-derivatized amino acid methyl ester form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves similar esterification techniques on a larger scale, with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and methoxy groups can

Properties

IUPAC Name

3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGWHMHVOQPGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40757283
Record name 3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40757283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91588-23-7
Record name 3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40757283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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